molecular formula C18H17ClN4O4S B14997003 N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14997003
M. Wt: 420.9 g/mol
InChI Key: SVKCFBCOHAYIKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution reactions: The ethoxyphenyl and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide
  • N-(3-bromophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide
  • N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O4S/c1-2-27-15-8-6-13(7-9-15)23-28(25,26)17-11-16(21-22-17)18(24)20-14-5-3-4-12(19)10-14/h3-11,23H,2H2,1H3,(H,20,24)(H,21,22)

InChI Key

SVKCFBCOHAYIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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